molecular formula C9H15N3S B11814533 (2-(Piperidin-1-yl)thiazol-4-yl)methanamine

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine

Cat. No.: B11814533
M. Wt: 197.30 g/mol
InChI Key: CEGALTMKUPFUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is a heterocyclic compound that features both a piperidine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine typically involves the reaction of thiazole derivatives with piperidine. One common method involves the nucleophilic substitution reaction where a thiazole derivative is reacted with piperidine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Piperidin-1-yl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Piperidin-1-yl)thiazol-4-yl)methanamine is unique due to the presence of both piperidine and thiazole rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

(2-piperidin-1-yl-1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C9H15N3S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6,10H2

InChI Key

CEGALTMKUPFUFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.